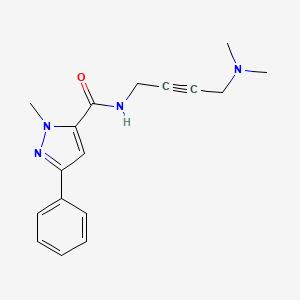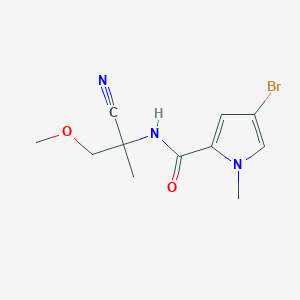
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMK-1, and it is a pyrrole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of BMK-1 is not fully understood. However, it has been suggested that BMK-1 may inhibit the activity of specific enzymes or proteins that are involved in cancer cell growth, inflammation, and neurodegeneration. BMK-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, BMK-1 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
BMK-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMK-1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMK-1 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, BMK-1 has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity.
実験室実験の利点と制限
BMK-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. BMK-1 is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to using BMK-1 in lab experiments. BMK-1 has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, BMK-1 has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for the study of BMK-1. One area of research is the development of BMK-1 analogs with improved solubility and bioavailability. Additionally, more research is needed to determine the mechanism of action of BMK-1 and its potential therapeutic applications in various diseases. Further studies are also needed to determine the pharmacokinetics and toxicity of BMK-1 in vivo. Finally, more research is needed to determine the potential of BMK-1 as a lead compound for drug development.
合成法
BMK-1 can be synthesized using several methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide or 2-cyanoethyl-N,N-dimethylchloroacetamide.
科学的研究の応用
BMK-1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BMK-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BMK-1 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,7-17-3)14-10(16)9-4-8(12)5-15(9)2/h4-5H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRCGBYTWZBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
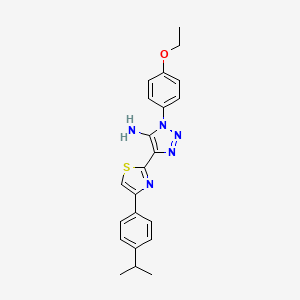
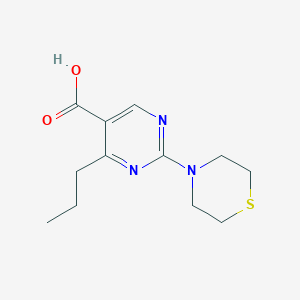

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
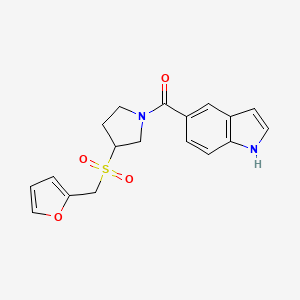
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
